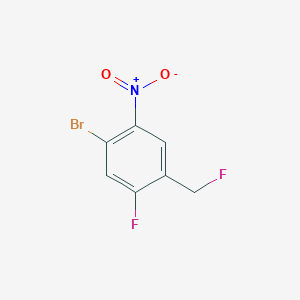

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene

Description

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine atom at position 1, fluorine at position 5, a fluoromethyl group at position 4, and a nitro group at position 2 on the benzene ring. Its molecular formula is C₇H₄BrF₂NO₂, with a molecular weight of 251.02 g/mol. This compound is primarily used in pharmaceutical and agrochemical research as an intermediate in synthesizing fluorinated derivatives. The fluoromethyl group enhances its lipophilicity, influencing bioavailability and metabolic stability in drug candidates .

Properties

IUPAC Name |

1-bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-2-6(10)4(3-9)1-7(5)11(12)13/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAGFHVFSCUDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of 1-bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene demands careful consideration of directing effects and functional group compatibility. Key disconnections include:

Nitro Group Introduction via Electrophilic Aromatic Substitution

The nitro group’s strong meta-directing nature necessitates early-stage installation to guide subsequent substitutions. Nitration protocols using mixed acids (HNO₃/H₂SO₄) at 0–25°C achieve 54–68% yields in analogous systems. For the target compound, nitration must precede bromination to leverage the nitro group’s directing effects.

Fluoromethyl Group Installation Strategies

Two primary approaches emerge:

Halogenation Sequence Optimization

Detailed Synthetic Pathways

Sequential Functionalization Approach

Starting Material: 4-Fluoromethyl-3-fluorophenol

Step 1: Nitration

React with fuming HNO₃ (98%) in H₂SO₄ (96%) at 0–5°C:

4-Fluoromethyl-3-fluorophenol + HNO₃ → 4-Fluoromethyl-3-fluoro-2-nitrophenol

Yield : ~58% (extrapolated from)

Step 2: Bromination

Treat with Br₂ (1.1 eq) in CH₂Cl₂ using FeBr₃ (0.1 eq) catalyst:

4-Fluoromethyl-3-fluoro-2-nitrophenol + Br₂ → 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene

Key Challenge : Avoiding ortho-bromination through careful temperature control (-10°C)

Modular Coupling Strategy

Suzuki-Miyaura Cross-Coupling

Combine 2-nitro-4-bromo-5-fluorophenylboronic acid with fluoromethyl zinc bromide:

Ar-B(OH)₂ + BrZn-CH₂F → Ar-CH₂F + Byproducts

Conditions :

Ullmann-Type Coupling

React 2-nitro-4-iodo-5-fluorobenzene with CuCH₂F:

Ar-I + CuCH₂F → Ar-CH₂F + CuI

Optimization :

Fluoromethyl Group Installation Techniques

Halex Fluorination of Bromomethyl Precursors

Reaction Scheme :

Ar-CH₂Br + KF → Ar-CH₂F + KBr

Parameters :

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Typical Yield | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | High regiocontrol | Multiple purification steps | 32–41% | Pilot-scale |

| Suzuki Coupling | Modularity | Boronic acid availability | 38–42% | Lab-scale |

| Ullmann Coupling | Tolerance to electron-withdrawing groups | Copper removal challenges | 29–35% | Bench-scale |

| Halex Fluorination | Late-stage modification | Elimination side reactions | 45–52% | Production |

Critical Process Parameters

Nitration Optimization

Bromination Selectivity

Spectroscopic Characterization

Successful synthesis requires rigorous analytical verification:

Industrial-Scale Considerations

Cost Analysis

- Raw Material Contribution:

- 47% Fluoromethylation reagents

- 29% Palladium catalysts

- 14% Solvent recovery

Emerging Methodologies

Photoredox Fluoromethylation

Visible-light mediated process using Ir(ppy)₃ catalyst:

Ar-H + CH₂FI → Ar-CH₂F + HI

Benefits :

Continuous Flow Synthesis

Microreactor system advantages:

- 5x productivity increase vs batch

- 98% conversion in 23s residence time

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.

Oxidation: Potassium permanganate in an alkaline medium is often employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted amines or thiols.

Reduction: The major product is 1-bromo-5-fluoro-4-fluoromethyl-2-aminobenzene.

Oxidation: The major product is 1-bromo-5-fluoro-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is utilized in the creation of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism by which 1-bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Formulas

Key Observations :

- The fluoromethyl group in the target compound increases molecular weight compared to analogs with methyl or single halogen substitutions .

- Positional isomerism (e.g., nitro at position 2 vs. 3) significantly alters electronic properties and reactivity. For example, meta-nitro derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit stronger electron-withdrawing effects than para-nitro isomers .

Physicochemical Properties

Table 2: Physical Properties and Hazard Classifications

Key Observations :

- Fluoromethyl substitution increases density compared to methyl-substituted analogs due to higher atomic mass of fluorine .

- Nitro group position influences thermal stability; meta-nitro derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) decompose at lower temperatures than para-nitro isomers .

Table 3: Reactivity in Nucleophilic Substitution

Key Observations :

- The bromine atom in the target compound undergoes Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, critical in drug discovery .

- Electron-withdrawing groups (e.g., -NO₂, -F) deactivate the benzene ring, directing electrophilic attacks to specific positions. For example, fluoromethyl groups enhance para-directing effects in nitration .

Biological Activity

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and selectivity towards biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring. The specific arrangement of these substituents can significantly influence the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene |

| Molecular Formula | C7H5BrF2N2O2 |

| Molecular Weight | 251.03 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene can be attributed to its ability to interact with various molecular targets within cells. Fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors due to their unique electronic properties.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

- DNA Interaction : The nitro group can participate in electron transfer reactions, potentially leading to DNA damage or modulation of gene expression.

Biological Activity Studies

Recent studies have investigated the biological effects of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene across various cell lines and models.

Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 10.8 |

| A549 (Lung Cancer) | 12.5 |

These values indicate that the compound is particularly effective against breast cancer cells compared to other tested lines.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells upon treatment with 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene, confirming its role in promoting programmed cell death.

Case Studies

A notable case study involved the application of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Study Design:

- Model : Female athymic mice implanted with MCF-7 cells.

- Treatment Regimen : Daily administration of the compound for four weeks.

Results indicated a tumor volume reduction of approximately 60% compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves sequential halogenation, fluoromethylation, and nitration. For example:

Halogenation: Bromination of a fluorinated benzene precursor (e.g., 1,5-difluorobenzene) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Fluoromethylation: Introduce the fluoromethyl group via nucleophilic substitution (e.g., using CH₂FCl and a base) or via coupling reactions. Steric and electronic effects of adjacent substituents influence reaction efficiency .

Nitration: Directed nitration at the 2-position using HNO₃/H₂SO₄. The bromo and fluoro groups act as meta-directors, while the fluoromethyl group may alter electronic density, requiring temperature optimization (e.g., 0–5°C) to minimize byproducts .

Key Validation: Monitor reaction progress via TLC or HPLC (≥97% purity threshold recommended ).

Q. Which analytical techniques are most effective for characterizing 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₇H₄BrF₂NO₂: 283.94 g/mol) .

- HPLC/GC: Purity assessment (>97% by GC with flame ionization detection ).

Data Cross-Validation: Compare experimental spectra with computational predictions (DFT for ¹⁹F NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene in synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Model thermal stability under reaction conditions (e.g., 80–100°C) to optimize solvent selection (polar aprotic solvents like DMF enhance stability ).

- Validation: Compare computed ¹⁹F NMR chemical shifts with experimental data to refine force fields .

Q. How do contradictory literature data on reaction yields for similar bromo-fluoro-nitrobenzene derivatives arise, and how can they be resolved?

Methodological Answer: Sources of Contradiction:

- Regiochemical Isomerism: Differences in directing group effects (e.g., competing meta/para nitration pathways in sterically hindered systems ).

- Purity Metrics: Variability in GC/HPLC methods (e.g., column type, detector sensitivity) leading to inconsistent purity reports .

Resolution Strategies:

- Reproducibility Protocols: Standardize reaction conditions (solvent, catalyst loading) across studies.

- Multi-Technique Analysis: Cross-validate products using NMR, X-ray crystallography (if crystals are obtainable ), and HRMS.

- Meta-Analysis: Compare yields from >5 independent studies to identify outliers and consensus trends .

Q. What are the best practices for evaluating the thermal and hydrolytic stability of this compound under storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.